molecular formula C26H29N3O2S B11618060 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11618060
M. Wt: 447.6 g/mol
InChI Key: KYXKYYNPWKFAPA-UHFFFAOYSA-N
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Description

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyano group, a tetrahydropyridine ring, and a sulfanyl-acetamide linkage, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the cyano and sulfanyl groups. The reaction conditions typically require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfanyl group allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as in the development of new drugs.

    Industry: Its chemical properties make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The cyano group and the tetrahydropyridine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfanyl group may also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds to 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide include other tetrahydropyridine derivatives and compounds with cyano and sulfanyl groups. These similar compounds may share some chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C26H29N3O2S/c1-16(2)18-5-7-20(8-6-18)22-13-24(30)29-26(23(22)14-27)32-15-25(31)28-21-11-9-19(10-12-21)17(3)4/h5-12,16-17,22H,13,15H2,1-4H3,(H,28,31)(H,29,30)

InChI Key

KYXKYYNPWKFAPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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